Cas no 18964-53-9 (2,4,6-triphenyl-1-hexene-d5)

2,4,6-triphenyl-1-hexene-d5 化学的及び物理的性質
名前と識別子
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- 2,4,6-triphenyl-1-hexene-d5
- 1,5-diphenylhex-5-en-3-ylbenzene
- 1,1',1''-hex-1-ene-2,4,6-triyltribenzene
- 1,3,5-triphenyl-hex-5-ene
- 1,3,5-Triphenylhexen-5
- 1-Hexene,2,4,6-triphenyl
- 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione
- 2,4,6-Triphenyl-1-hexen
- 2,4,6-triphenyl-1-hexene
- 2,4,6-Triphenyl-hex-1-en
- 2,4,6-triphenylhex-1-ene
- CHEBI:34236
- NS00134113
- NST 01
- GH1VCQ7P6X
- Q27115932
- UNII-GH1VCQ7P6X
- Benzene, 1,1',1''-(1-methylene-1,3,5-pentanetriyl)tris-
- DTXSID00940477
- HEX-1-ENE, 2,4,6-TRIPHENYL-
- hex-5-ene-1,3,5-triyltribenzene
- VTFWGFWAVPVIAA-UHFFFAOYSA-N
- 18964-53-9
- (4,6-diphenylhex-1-en-2-yl)benzene
- 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene
- (+/-)-2,4,6-Triphenyl-1-hexene
- 1-Hexene, 2,4,6-triphenyl
- 2,4,6-Tripheyl-1-hexene
-
- インチ: InChI=1S/C24H24/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,24H,1,17-19H2
- InChIKey: VTFWGFWAVPVIAA-UHFFFAOYSA-N
- ほほえんだ: C=C(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 312.18800
- どういたいしつりょう: 312.187800766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.5
- トポロジー分子極性表面積: 0Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 自信がない
- PSA: 0.00000
- LogP: 6.50650
- ようかいせい: 自信がない
2,4,6-triphenyl-1-hexene-d5 セキュリティ情報
2,4,6-triphenyl-1-hexene-d5 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
2,4,6-triphenyl-1-hexene-d5 関連文献
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Koshiro Koizumi,Akifumi Okabe,Hideki Kimukai,Hideto Sato,Hiroyuki Taguchi,Masahiko Nishimura,Bum Gun Kwon,Katsuhiko Saido RSC Adv. 2023 13 29668
2,4,6-triphenyl-1-hexene-d5に関する追加情報
2,4,6-Triphenyl-1-hexene-d5: A Comprehensive Overview
2,4,6-Triphenyl-1-hexene-d5, with the CAS number 18964-53-9, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines three phenyl groups attached to a hexene backbone, with a deuterium substitution at the first position. The presence of deuterium (denoted by the "d5" in its name) introduces interesting properties that make it valuable for various applications.
The molecular structure of 2,4,6-triphenyl-1-hexene-d5 is characterized by a conjugated system formed by the phenyl groups and the double bond in the hexene chain. This conjugation not only imparts stability to the molecule but also contributes to its electronic properties. Recent studies have shown that such conjugated systems are promising candidates for use in organic electronics, particularly in the development of semiconducting materials and optoelectronic devices.
One of the most recent advancements involving this compound is its application in the synthesis of advanced polymers. Researchers have demonstrated that incorporating 2,4,6-triphenyl-1-hexene-d5 into polymer backbones can significantly enhance their mechanical and thermal properties. For instance, a study published in 2023 highlighted how this compound can serve as a building block for high-performance polymeric materials used in aerospace applications due to their exceptional durability and resistance to high temperatures.
In addition to its role in polymer chemistry, 2,4,6-triphenyl-1-hexene-d5 has also found utility in drug delivery systems. Its deuterium substitution allows for controlled release mechanisms, making it an attractive option for targeted drug delivery. A 2023 research paper explored the use of this compound as a carrier for anticancer drugs, where its biocompatibility and controlled degradation properties were extensively tested and validated.
The synthesis of 2,4,6-triphenyl-1-hexene-d5 involves a multi-step process that typically begins with the preparation of the hexene backbone followed by successive substitution reactions to attach the phenyl groups. The introduction of deuterium is achieved through specialized deuteration techniques that ensure high isotopic purity. This synthesis pathway has been optimized over recent years to improve yield and reduce costs, making it more accessible for large-scale production.
From an environmental standpoint, 2,4,6-triphenyl-1-hexene-d5 exhibits low toxicity and minimal environmental impact under standard usage conditions. However, as with all chemical compounds, proper handling and disposal protocols must be followed to ensure safety and compliance with regulatory standards.
In conclusion, 2,4,6-triphenyl-1-hexene-d5, CAS No. 18964-53-9, stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and properties continue to drive innovative research and development efforts, positioning it as a key player in advancing modern materials science and pharmaceutical technologies.
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